

Application Note: HPLC Analysis of 3-(4-Phenylphenoxy)butan-2-one

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Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265

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Introduction

3-(4-Phenylphenoxy)butan-2-one is an aromatic ketone of interest in pharmaceutical and chemical research due to its potential applications in drug development and material science. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of **3-(4-Phenylphenoxy)butan-2-one**. The described method utilizes a reverse-phase C18 column with UV detection, providing a straightforward and reproducible approach for researchers, scientists, and drug development professionals.

Materials and Methods

Instrumentation:

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

Chemicals and Reagents:

- **3-(4-Phenylphenoxy)butan-2-one** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)

- Formic acid (LC-MS grade)
- Methanol (HPLC grade)

Chromatographic Conditions: A reverse-phase HPLC method was developed for the analysis of **3-(4-Phenylphenoxy)butan-2-one**. The chromatographic conditions are summarized in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	60% B to 95% B over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μ L
Detection	UV at 254 nm

Protocols

1. Standard Solution Preparation:

- Accurately weigh 10 mg of **3-(4-Phenylphenoxy)butan-2-one** reference standard.
- Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
- Perform serial dilutions of the stock solution with the mobile phase (60% B) to prepare a series of calibration standards ranging from 1 μ g/mL to 100 μ g/mL.

2. Sample Preparation:

- For bulk drug substance, accurately weigh approximately 10 mg of the sample.

- Dissolve the sample in 10 mL of methanol.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
- For formulated products, a suitable extraction procedure may be required to isolate the analyte from excipients. The final sample should be dissolved in methanol and filtered.

3. HPLC Analysis:

- Equilibrate the HPLC system with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard and sample solutions.
- Monitor the chromatogram at 254 nm.
- Process the data using appropriate chromatography software to determine the peak area and retention time of the analyte.

4. Quantification:

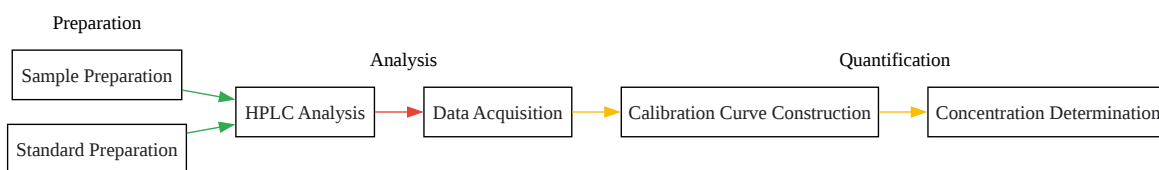
- Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
- Perform a linear regression analysis on the calibration curve.
- Determine the concentration of **3-(4-Phenylphenoxy)butan-2-one** in the sample solution by interpolating its peak area from the calibration curve.

Results and Discussion

The developed HPLC method provides good separation and a sharp, symmetric peak for **3-(4-Phenylphenoxy)butan-2-one**. The retention time under the specified conditions is expected to be reproducible. A summary of the anticipated quantitative data is presented below.

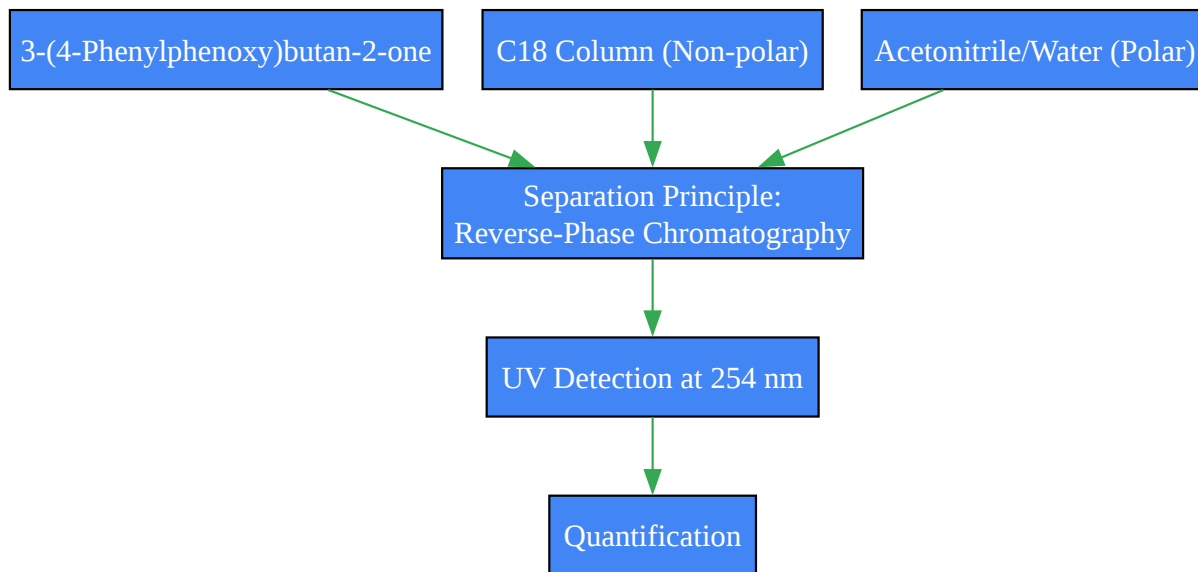
Parameter	Expected Value
Retention Time (min)	~ 7.5
**Linearity (R ²) **	> 0.999
Limit of Detection (LOD)	~ 0.1 µg/mL
Limit of Quantification (LOQ)	~ 0.5 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Visualizations



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Caption: Experimental workflow for HPLC analysis.



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Caption: Logical relationship of the HPLC method components.

Conclusion

The HPLC method described in this application note is suitable for the routine analysis of **3-(4-Phenylphenoxy)butan-2-one** in various samples. The method is simple, accurate, and precise, making it a valuable tool for quality control and research applications in the pharmaceutical and chemical industries. The use of a standard C18 column and common HPLC solvents ensures its broad applicability in most analytical laboratories. Further validation studies should be performed as per regulatory requirements before implementation for routine use.

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